molecular formula C10H22O5 B565132 Tetraglyme-d6 CAS No. 1216628-15-7

Tetraglyme-d6

Cat. No.: B565132
CAS No.: 1216628-15-7
M. Wt: 228.318
InChI Key: ZUHZGEOKBKGPSW-WFGJKAKNSA-N
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Description

Tetraglyme-d6, also known as deuterated tetraethylene glycol dimethyl ether, is a deuterated form of tetraethylene glycol dimethyl ether. It is a polar aprotic solvent with excellent chemical and thermal stability. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraglyme-d6 involves the deuteration of tetraethylene glycol dimethyl ether. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraglyme-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding glycol ethers.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycol ethers, while reduction can produce simpler ether compounds.

Scientific Research Applications

Tetraglyme-d6 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a solvent in various chemical reactions and processes, particularly in NMR spectroscopy due to its deuterated nature.

    Biology: It is used in the preparation of biological samples for NMR studies.

    Medicine: It aids in the analysis of pharmaceutical compounds.

    Industry: It is employed in the production of high-performance materials and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol dimethyl ether: The non-deuterated form, used similarly but without the benefits of deuteration in NMR spectroscopy.

    Diethylene glycol dimethyl ether: A shorter chain ether with similar solvent properties but different physical characteristics.

    Triethylene glycol dimethyl ether: Another related compound with intermediate chain length and properties.

Uniqueness

Tetraglyme-d6 is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for more accurate and detailed analysis of other compounds.

Properties

CAS No.

1216628-15-7

Molecular Formula

C10H22O5

Molecular Weight

228.318

IUPAC Name

1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane

InChI

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3

InChI Key

ZUHZGEOKBKGPSW-WFGJKAKNSA-N

SMILES

COCCOCCOCCOCCOC

Synonyms

2,5,8,11,14-Pentaoxapentadecane-d6;  Ansul Ether 181AT-d6;  Bis[2-(2-methoxyethoxy)ethyl]ether-d6;  (Dimethoxy-d6)tetraethylene Glycol;  (Dimethoxy-d6)tetraglycol;  E 181-d6;  Hisolve MTEM-d6;  Methyltetraglyme-d6;  NSC 65624-d6;  TEGDME-d6;  Tetraethylene Gly

Origin of Product

United States

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